molecular formula C16H13NO5 B2535854 N-(2-furylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 388609-29-8

N-(2-furylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2535854
CAS No.: 388609-29-8
M. Wt: 299.282
InChI Key: QWBMYSIVOZSWMA-UHFFFAOYSA-N
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Description

Introduction to N-(2-Furylmethyl)-8-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide

IUPAC Nomenclature and Structural Identification

The systematic IUPAC name for this compound is N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide , reflecting its core chromene structure and substituents. Key structural features include:

Property Value
Molecular formula C₁₆H₁₃NO₅
Molecular weight 299.29 g/mol
CAS Registry Number 63992-43-8
Substituents 8-methoxy, 2-oxo, 3-carboxamide
Heterocyclic moiety Furylmethyl group at carboxamide nitrogen

The chromene backbone consists of a benzene ring fused to a pyrone ring (oxygen-containing lactone). The methoxy group at position 8 and the ketone at position 2 are critical for electronic modulation, while the carboxamide group at position 3 enables hydrogen bonding and target interactions. The furylmethyl substituent introduces a planar, aromatic furan ring, enhancing structural diversity (Figure 1).

Structural analysis :

  • Chromene core : Benzene (positions 1–6) fused to a pyrone ring (positions 7–10).
  • Substituent positions : Methoxy (C8), ketone (C2), carboxamide (C3).
  • Stereochemistry : Planar structure due to aromatic and conjugated systems; no chiral centers.

The SMILES notation COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O and InChIKey SFAPWVZFUHJZIC-UHFFFAOYSA-N confirm the connectivity and stereoelectronic properties.

Historical Context of Chromene-Carboxamide Derivatives in Medicinal Chemistry

Chromene-carboxamide derivatives emerged as key scaffolds in drug discovery due to their structural versatility and bioactivity. Early studies on coumarins (e.g., warfarin) revealed anticoagulant properties, spurring interest in synthetic analogs. The integration of carboxamide groups began in the 1990s to enhance target specificity and solubility.

Key milestones:
  • 1995 : Synthesis of 7-hydroxycoumarin-3-carboxamides with antitumor activity.
  • 2007 : Discovery of furanocoumarin-carboxamides as protease inhibitors.
  • 2015 : Development of N-aryl chromene-carboxamides as kinase inhibitors in cancer therapy.

Chromene-carboxamides gained prominence for their dual functionality:

  • The chromene core provides π-π stacking and hydrophobic interactions.
  • The carboxamide group enables hydrogen bonding with biological targets (e.g., enzymes, receptors).

Recent advances focus on substituent engineering. For example, the furylmethyl group in this compound improves membrane permeability compared to phenyl analogs.

Position Within Coumarin-Based Bioactive Compound Classifications

Coumarins are classified into four categories: simple coumarins, furanocoumarins, pyranocoumarins, and pyrone-substituted coumarins. This compound falls under modified simple coumarins due to its non-fused substituents (Table 1).

Class Features Example
Simple coumarins Hydroxyl, alkoxy, or alkyl substituents 7-Hydroxycoumarin
Furanocoumarins Fused furan ring (linear/angular) Psoralen, xanthotoxin
Pyranocoumarins Fused pyran ring Visnadin, xanthyletin
Modified simple coumarins Non-fused heterocyclic substituents This compound

The compound’s methoxy and carboxamide groups align it with synthetic coumarins designed for enhanced bioactivity. Unlike furanocoumarins, its furan ring is a substituent rather than a fused component, reducing phototoxicity risks.

Functional group contributions:
  • Methoxy group : Electron donation increases aromatic π-electron density, favoring interactions with electron-deficient targets.
  • Carboxamide : Participates in hydrogen bonding with amino acid residues (e.g., Asp, Glu in enzymes).
  • Furylmethyl : Enhances lipophilicity and π-stacking with hydrophobic pockets.

This structural profile positions the compound as a candidate for modulating pathways involving kinases, proteases, or DNA topoisomerases, akin to other chromene-carboxamides.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-20-13-6-2-4-10-8-12(16(19)22-14(10)13)15(18)17-9-11-5-3-7-21-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBMYSIVOZSWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

    Formation of the Amide Bond: The carboxylic acid is then reacted with 2-furylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the chromene moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives of the chromene moiety.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-furylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is being explored for its potential therapeutic applications:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Research indicates that chromene derivatives can interact with various molecular targets involved in cancer pathways, suggesting that this compound may have anticancer properties .

Drug Discovery

The unique structure of this compound allows it to interact with biological macromolecules such as enzymes and receptors. This interaction is crucial for drug discovery efforts aimed at identifying new therapeutic agents . The compound's mechanism of action involves modulation of biological pathways through these interactions, although further research is needed to fully elucidate these mechanisms .

Material Science

In addition to its biological applications, this compound can be utilized in developing new materials with specific properties:

  • Fluorescent Materials : The structural features of this compound may contribute to fluorescence, making it suitable for applications in optoelectronics or as fluorescent probes in biological imaging.
  • Photostability : The compound's stability under light exposure can be beneficial in creating materials that require durability against photodegradation .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the following steps:

  • Preparation of 8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylic Acid : This serves as the starting material.
  • Formation of the Amide Bond : The carboxylic acid is reacted with 2-furylmethylamine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane at room temperature.
  • Reaction Conditions : Optimizing reaction conditions is crucial for achieving high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromene and furan moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The 8-methoxy group is conserved in most analogues, stabilizing the chromene ring via electron-donating effects. The N-substituent varies significantly:
  • Furan-containing groups (e.g., 2-furylmethyl) balance aromaticity and moderate hydrophobicity, favoring membrane penetration .
  • Polar groups (e.g., 4-acetamidophenyl in ) enhance solubility and hydrogen-bonding interactions but may limit blood-brain barrier permeability .

  • Pharmacological Implications: Thiophene-containing analogues () exhibit sulfur atoms that participate in unique dipole interactions or coordinate metal ions, useful in targeting metalloenzymes . Brominated derivatives () may act as halogen-bond donors, improving target engagement in hydrophobic pockets .

Biological Activity

N-(2-furylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by its unique structural features that contribute to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H13_{13}NO5_5
  • Molecular Weight : 299.28 g/mol
  • CAS Number : 388609-29-8

The compound features a chromene core with a methoxy group and a carboxamide functional group, which enhance its chemical reactivity and biological potential. The presence of the furylmethyl moiety adds structural diversity, making it an interesting candidate for medicinal applications .

Synthesis

The synthesis of this compound typically involves:

  • Preparation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid .
  • Formation of the Amide Bond : This is achieved by reacting the carboxylic acid with 2-furylmethylamine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
  • Reaction Conditions : The reaction is conducted in an anhydrous solvent like dichloromethane at room temperature.

Biological Activities

Research indicates that chromene derivatives, including this compound, exhibit a variety of biological activities:

  • Antioxidant Activity : Compounds similar to this compound have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Some derivatives demonstrate potent antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
  • Anti-cancer Potential : Preliminary studies have indicated that certain analogs may possess anti-cancer properties, though specific data on this compound is limited .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acidLacks furylmethyl groupAntioxidant
N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromeneHydroxy instead of methoxyAntimicrobial
7-[benzyl(methyl)amino]-2-oxochromeneAmino substitutionPotential anti-cancer activity

This comparison highlights the unique substitution pattern of this compound, which may confer distinct biological activities not found in other derivatives .

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research on chromene derivatives provides insight into their pharmacological potential:

  • Study on Antimicrobial Activity : A study demonstrated that certain chromene derivatives exhibited significant antimicrobial activity against human pathogens, suggesting that this compound may share similar properties .
  • Evaluation of Antioxidant Properties : Research has shown that chromenes can effectively scavenge free radicals, indicating potential applications in preventing oxidative damage associated with various diseases .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group and furan ring are susceptible to oxidation:

  • Methoxy → Hydroxy Conversion :
    Strong oxidizing agents (e.g., KMnO₄ in acidic conditions) can demethylate the methoxy group to yield 8-hydroxy derivatives.
    Product : N-(2-Furylmethyl)-8-hydroxy-2-oxo-2H-chromene-3-carboxamide .

  • Furan Ring Oxidation :
    The furan moiety may undergo ring-opening oxidation with ozone or hydrogen peroxide, forming dicarbonyl intermediates .

Reaction Type Reagents/Conditions Product
Methoxy oxidationKMnO₄, H₂SO₄, 60°C8-Hydroxy derivative
Furan oxidationO₃, H₂O₂, CH₂Cl₂, −78°C2-Ketobutenedioic acid side chain

Reduction Reactions

The chromene core’s carbonyl group and the amide bond can undergo reduction:

  • Ketone Reduction :
    Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the 2-oxo group to a hydroxyl group.
    Product : N-(2-Furylmethyl)-8-methoxy-2-hydroxy-2H-chromene-3-carboxamide .

  • Amide Reduction :
    LiAlH₄ in tetrahydrofuran (THF) reduces the carboxamide to a primary amine.

Reaction Type Reagents/Conditions Product
Ketone reductionNaBH₄, MeOH, 25°C2-Hydroxy chromene derivative
Amide reductionLiAlH₄, THF, refluxN-(2-Furylmethyl)-8-methoxy-2-oxo-2H-chromene-3-methylamine

Nucleophilic Substitution

The electron-deficient chromene ring allows electrophilic aromatic substitution (EAS):

  • Methoxy Group Demethylation :
    BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group .

  • Halogenation :
    Bromination (Br₂, FeBr₃) occurs at position 6 or 7 of the chromene ring due to directing effects .

Reaction Type Reagents/Conditions Product
DemethylationBBr₃, CH₂Cl₂, 0°C8-Hydroxy derivative
BrominationBr₂, FeBr₃, CHCl₃, 50°C6-Bromo-N-(2-furylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Hydrolysis and Stability

  • Amide Hydrolysis :
    Acidic (HCl, H₂O, reflux) or basic (NaOH, EtOH, reflux) conditions hydrolyze the amide bond to regenerate the carboxylic acid .
    Product : 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid .

Reaction Type Reagents/Conditions Product
Acidic hydrolysis6M HCl, H₂O, reflux, 12h8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Basic hydrolysis2M NaOH, EtOH, reflux, 6hSame as above

Photochemical Reactivity

The chromene core exhibits photoluminescence and may undergo [2+2] cycloaddition under UV light, forming dimeric structures. This property is leveraged in materials science for optoelectronic applications .

Comparative Reactivity with Analogous Compounds

The furylmethyl and methoxy groups distinguish this compound from simpler coumarins:

Compound Key Reactivity Differences
8-Methoxycoumarin-3-carboxylic acid Lacks the furylmethyl group; reduced steric hindrance in substitution reactions.
N-(4-Methoxyphenethyl) coumarin carboxamide Phenethyl substituent alters solubility and EAS site selectivity.

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